molecular formula C10H10N2OS B2361655 3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2200541-51-9

3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine

Cat. No.: B2361655
CAS No.: 2200541-51-9
M. Wt: 206.26
InChI Key: HSQGCMWJYPVWDJ-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine typically involves the reaction of 3-methyl-2-hydroxypyridine with 5-bromomethyl-1,3-thiazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine is replaced by the thiazole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridine and thiazole compounds.

Scientific Research Applications

3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[(1,3-thiazol-5-yl)methoxy]pyridine
  • 3-Methyl-2-[(1,3-thiazol-4-yl)methoxy]pyridine
  • 3-Methyl-2-[(1,2,4-thiadiazol-5-yl)methoxy]pyridine

Uniqueness

3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine is unique due to the specific positioning of the thiazole moiety, which can influence its reactivity and binding properties. This structural arrangement can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

5-[(3-methylpyridin-2-yl)oxymethyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-3-2-4-12-10(8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGCMWJYPVWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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